9-Tetradecenoyl chloride, (Z)-
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Overview
Description
9-Tetradecenoyl chloride, (Z)-, also known as (9Z)-9-Tetradecenoyl chloride or Myristoleic acid chloride, is an ester product with the molecular formula C₁₄H₂₅ClO and a molecular weight of 244.80 g/mol . This compound is primarily used in scientific research and is known for its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Tetradecenoyl chloride, (Z)-, can be synthesized through the chlorination of 9-Tetradecenoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
In an industrial setting, the production of 9-Tetradecenoyl chloride, (Z)-, follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 9-Tetradecenoic acid under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
9-Tetradecenoyl chloride, (Z)-, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
9-Tetradecenoic acid: Formed from hydrolysis.
Scientific Research Applications
9-Tetradecenoyl chloride, (Z)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Tetradecenoyl chloride, (Z)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
9-Tetradecenoic acid: The parent acid of 9-Tetradecenoyl chloride, (Z)-.
9-Tetradecenyl alcohol: The corresponding alcohol derivative.
9-Tetradecenamide: The corresponding amide derivative.
Uniqueness
9-Tetradecenoyl chloride, (Z)-, is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its parent acid and other derivatives .
Properties
IUPAC Name |
(Z)-tetradec-9-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNOJDNYMHAKLY-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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